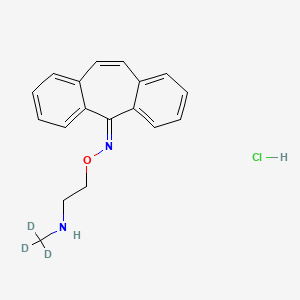
Demexiptiline Hydrochloride-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demexiptiline-d3 (hydrochloride) is a deuterated form of demexiptiline, a tricyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of demexiptiline. The compound is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its levels in the brain and contributing to its antidepressant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of demexiptiline-d3 (hydrochloride) involves the treatment of dibenzosuberenone with hydroxylamine to form its ketoxime. This intermediate is then alkylated with 2-chloro-N-methylethylamine to yield demexiptiline . The deuterated form is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods: Industrial production of demexiptiline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Demexiptiline-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demexiptiline-d3 (hydrochloride) .
Aplicaciones Científicas De Investigación
Demexiptiline-d3 (hydrochloride) is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of demexiptiline.
Pharmacodynamic Studies: To study the drug’s effects on the body, particularly its antidepressant effects.
Biological Research: To investigate the compound’s interaction with biological systems and its potential therapeutic applications.
Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.
Mecanismo De Acción
Demexiptiline-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The compound primarily targets norepinephrine transporters and modulates the activity of adrenergic receptors .
Comparación Con Compuestos Similares
Desipramine: Another tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Imipramine: Known for its dual inhibition of norepinephrine and serotonin reuptake.
Amitriptyline: A tricyclic antidepressant with a broader spectrum of action, affecting multiple neurotransmitter systems.
Uniqueness: Demexiptiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C18H19ClN2O |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxy-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H/i1D3; |
Clave InChI |
MZTHMUGFMPRTIK-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
SMILES canónico |
CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


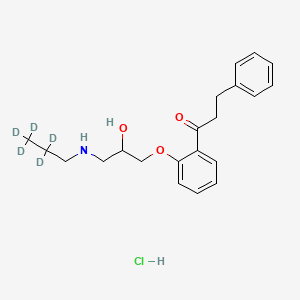

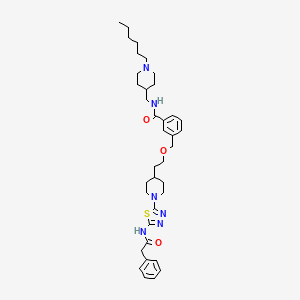


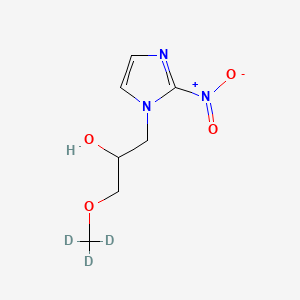

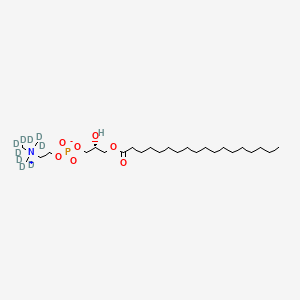
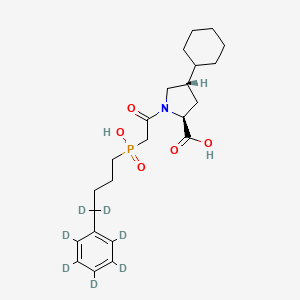
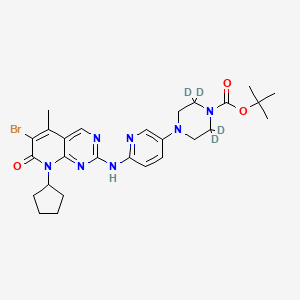
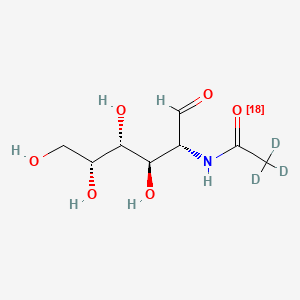

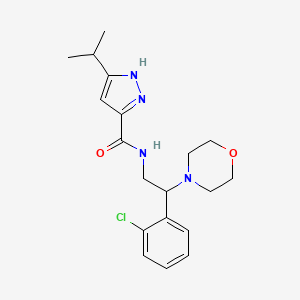
![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
